Diphenylphosphorylcholine
Description
Diphenylphosphorylcholine (DPPC) is a synthetic phospholipid derivative characterized by a phosphorylcholine head group linked to two phenyl moieties instead of the typical fatty acid chains found in naturally occurring phosphatidylcholines (PCs). This structural modification replaces hydrophobic aliphatic chains with aromatic phenyl groups, significantly altering its physicochemical properties.
The phenyl groups confer enhanced rigidity and reduced solubility in aqueous environments compared to aliphatic-chain PCs. This makes DPPC particularly useful in specialized applications, such as stabilizing synthetic membranes or serving as a precursor in organocatalysis.
Properties
CAS No. |
39625-04-2 |
|---|---|
Molecular Formula |
C17H23ClNO4P |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-diphenoxyphosphoryloxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C17H23NO4P.ClH/c1-18(2,3)14-15-20-23(19,21-16-10-6-4-7-11-16)22-17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
POXSLWROYKIZMH-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Cl-] |
Synonyms |
diphenylphosphorylcholine diphenylphosphorylcholine iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphatidylcholines
Structural and Chemical Properties
The table below compares key properties of DPPC with other phosphatidylcholines:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrophobic Chains | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|---|
| Diphenylphosphorylcholine | C₁₉H₂₃NO₄P* | ~380.3* | Phenyl groups | >200 (estimated) | Low |
| Distearoylphosphatidylcholine (DSPC) | C₄₄H₈₈NO₈P | 790.13 | Stearic acid (C18:0) | 55–60 | Insoluble |
| Dioleoylphosphatidylcholine (DOPC) | C₄₄H₈₄NO₈P | 786.09 | Oleic acid (C18:1, cis) | -20 to -15 | Forms micelles |
| Dipalmitoylphosphatidylcholine (DPPC) | C₄₀H₈₀NO₈P | 734.07 | Palmitic acid (C16:0) | 41–45 | Insoluble |
*Inferred from related diphenylphosphoryl compounds (e.g., Diphenylphosphoryl Azide, C₁₂H₁₀N₃O₃P ) and phosphatidylcholine backbones.
Key Observations:
- Hydrophobicity : DPPC’s aromatic phenyl groups create a more rigid, planar structure compared to the flexible aliphatic chains of DSPC or DOPC. This reduces its ability to form fluid bilayers but enhances thermal stability .
- Solubility : Unlike DOPC, which forms micelles in aqueous solutions, DPPC’s low solubility necessitates organic solvents (e.g., chloroform) for handling .
- Thermal Behavior : The high estimated melting point (>200°C) aligns with aromatic compounds’ stability, contrasting sharply with DSPC (55–60°C) and DOPC (sub-zero transitions) .
Functional and Application Differences
Membrane Engineering :
- DPPC’s rigid structure makes it unsuitable for liposomal drug delivery (a common use for DSPC and DOPC ). Instead, it may stabilize rigid lipid films or serve as a surfactant in non-aqueous systems.
- DSPC and DOPC are preferred in biomedical applications due to their biocompatibility and tunable phase transitions .
Chemical Reactivity :
- The phenyl groups in DPPC can participate in π-π interactions, enabling applications in catalysis or as a ligand in metal-organic frameworks. This is absent in aliphatic-chain PCs .
Analytical Detection :
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